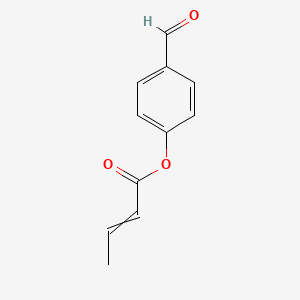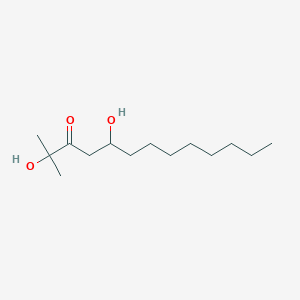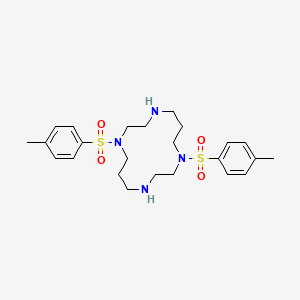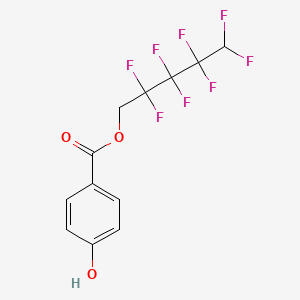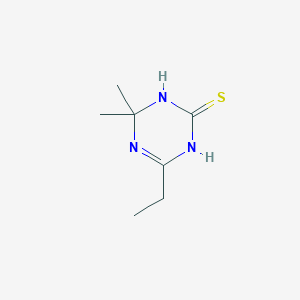![molecular formula C8H9F3N6O15 B14309608 2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane CAS No. 114046-10-5](/img/structure/B14309608.png)
2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane is a complex organic compound characterized by the presence of multiple nitro and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane typically involves the reaction of fluoro and nitro-substituted ethoxy compounds. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less oxidized products.
Substitution: The nitro and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions typically require controlled temperatures and pressures to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various nitro and fluoro-substituted derivatives .
Scientific Research Applications
2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane has several scientific research applications:
Chemistry: Used as a high-energy compound in the study of energetic materials.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of explosives and propellants.
Mechanism of Action
The mechanism of action of 2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane involves the interaction of its nitro and fluoro groups with molecular targets. These interactions can lead to the release of energy and the formation of reactive intermediates. The specific pathways involved depend on the conditions and the presence of other reactants .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-fluoro-2,2-dinitroethoxy)methane
- 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine
Uniqueness
2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane is unique due to its specific combination of nitro and fluoro groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
114046-10-5 |
|---|---|
Molecular Formula |
C8H9F3N6O15 |
Molecular Weight |
486.18 g/mol |
IUPAC Name |
2-[bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane |
InChI |
InChI=1S/C8H9F3N6O15/c1-4(8(11,16(26)27)17(28)29)32-5(30-2-6(9,12(18)19)13(20)21)31-3-7(10,14(22)23)15(24)25/h4-5H,2-3H2,1H3 |
InChI Key |
HDTXACARPGJNNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C([N+](=O)[O-])([N+](=O)[O-])F)OC(OCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
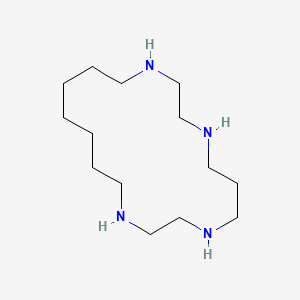
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
silane](/img/structure/B14309553.png)
